molecular formula C7H6LiNO2 B097259 Lithium 4-aminobenzoate CAS No. 16090-06-5

Lithium 4-aminobenzoate

Cat. No.: B097259
CAS No.: 16090-06-5
M. Wt: 143.1 g/mol
InChI Key: KWMSBWLIJHPSTD-UHFFFAOYSA-M
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Description

Lithium 4-aminobenzoate, also known as lithium aminobenzoate or 4-aminobenzoic acid lithium salt, is a compound with the molecular formula C7H6LiNO2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 4-aminobenzoic acid derivatives involves a molecular hybridization approach, combining this vitamin-like molecule with various aromatic aldehydes via an imine bond in a one-step reaction . Another method involves three steps: alkylation, esterification, and alkylation .


Chemical Reactions Analysis

The chemical reactions involving 4-aminobenzoic acid derivatives are complex and numerous. They involve both electrophilic and nucleophilic reactions . The organisms biosynthesizing PABA obtain it from chorismate by a reaction catalysed by 4-amino-4-deoxychorismate synthase .

Scientific Research Applications

1. Molecular Structure Analysis

Studies have explored the influence of lithium and other alkali metals on the electronic system of 4-aminobenzoic acid. These studies involve vibrational and NMR spectroscopy to record spectra for 4-aminobenzoic acid and its alkali metal salts, providing insights into their molecular structures and properties (Świsłocka et al., 2006).

2. Structural Characterization in Lithium Frameworks

Research has been conducted on lithium–organic frameworks involving 4-aminobenzoic acid derivatives. These studies include the synthesis, structural characterization, and guest-dependent photoluminescence of these frameworks, highlighting their potential applications in materials science (Aliev et al., 2014).

3. Lithium Isotope Separation

Lithium 4-aminobenzoate has been utilized in lithium isotope separation studies, demonstrating its efficacy in green and efficient extraction systems. This research is significant for understanding the separation processes and efficiencies of lithium isotopes (Liu et al., 2018).

4. Electrochemical Applications

The compound has been used in studies investigating the electrochemical performance of lithium-ion batteries. Specifically, 4-aminobenzoic acid derivatives have been examined as electrolyte additives to improve the cycling stability and capacity retention of lithium-ion battery cathodes (Zhuang et al., 2020).

5. Development of Novel Materials

Research has also focused on the development of novel materials using this compound, such as water-soluble poly(m-benzamide)s, highlighting potential applications in thermosensitive aqueous solutions (Sugi et al., 2006).

6. Enhancement of Energy Storage Devices

Studies have investigated the use of 4-aminobenzoic acid modified interlayers in lithium-sulfur batteries, emphasizing its role in improving the capacity retention and cyclability, essential for the development of advanced energy storage devices (Kosasang et al., 2019).

Safety and Hazards

The safety data sheets for related compounds like Methyl 4-aminobenzoate and Ethyl 4-aminobenzoate indicate that they can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It’s important to handle these compounds with care, using protective equipment and avoiding inhalation or ingestion .

Future Directions

While specific future directions for Lithium 4-aminobenzoate are not mentioned in the search results, there is ongoing research into new-generation battery technologies, including lithium-ion batteries . These technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density .

Properties

IUPAC Name

lithium;4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Li/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMSBWLIJHPSTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6LiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167036
Record name Lithium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16090-06-5
Record name Lithium aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 4-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM AMINOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7N3Y7NQ1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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